molecular formula C10H7BrFNO B15090010 5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B15090010
M. Wt: 256.07 g/mol
InChI Key: FCJAZWUTDQMRKN-UHFFFAOYSA-N
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Description

5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while cross-coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The indolinone core can bind to the active sites of enzymes, inhibiting their activity. The spirocyclic structure enhances binding affinity and specificity by providing a rigid and three-dimensional framework . Pathways involved may include kinase signaling cascades and other enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the combination of bromine and fluorine atoms on the spirocyclic framework. This dual halogenation provides distinct electronic properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

5-bromo-6-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-6-3-5-8(4-7(6)12)13-9(14)10(5)1-2-10/h3-4H,1-2H2,(H,13,14)

InChI Key

FCJAZWUTDQMRKN-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC(=C(C=C3NC2=O)F)Br

Origin of Product

United States

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